E3 ligase Ligand-Linker Conjugate 40

Catalog No.
S12854604
CAS No.
M.F
C37H53N7O6S
M. Wt
723.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
E3 ligase Ligand-Linker Conjugate 40

Product Name

E3 ligase Ligand-Linker Conjugate 40

IUPAC Name

2-[4-[[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethyl]-2,6-diazaspiro[3.3]heptan-6-yl]methyl]piperidin-1-yl]acetic acid

Molecular Formula

C37H53N7O6S

Molecular Weight

723.9 g/mol

InChI

InChI=1S/C37H53N7O6S/c1-24-32(51-23-39-24)27-7-5-25(6-8-27)14-38-34(49)29-13-28(45)16-44(29)35(50)33(36(2,3)4)40-30(46)17-43-21-37(22-43)19-42(20-37)15-26-9-11-41(12-10-26)18-31(47)48/h5-8,23,26,28-29,33,45H,9-22H2,1-4H3,(H,38,49)(H,40,46)(H,47,48)/t28-,29+,33-/m1/s1

InChI Key

CWRUGJXNUZWDIB-ZLWRCJDJSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CC(=O)O)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CC5(C4)CN(C5)CC6CCN(CC6)CC(=O)O)O

E3 ligase Ligand-Linker Conjugate 40 is a specialized chemical compound designed for use in targeted protein degradation, specifically within the realm of proteolysis-targeting chimeras (PROTACs). This compound incorporates a cIAP (cellular inhibitor of apoptosis protein) ligand that binds to the E3 ubiquitin ligase, along with a linker that connects to a moiety targeting specific proteins for degradation. Its molecular formula is C39H56N4O11SC_{39}H_{56}N_{4}O_{11}S, and it has a molecular weight of approximately 788.95 g/mol .

  • Coupling Reactions: The initial synthesis involves coupling the cIAP ligand with a linker using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
  • Oxidation and Reduction: The compound may undergo oxidation at various functional groups, particularly within the linker region, while reduction reactions can occur at nitro or carbonyl groups present in the ligands.
  • Substitution Reactions: Nucleophilic substitution is common during the synthesis of the ligands and the final conjugate, which may involve amines or thiols as nucleophiles.

E3 ligase Ligand-Linker Conjugate 40 exhibits significant biological activity by facilitating the targeted degradation of specific proteins through the ubiquitin-proteasome system. By forming a ternary complex with the target protein and E3 ligase, it enhances the ubiquitination process, leading to proteasomal degradation. This mechanism is particularly valuable in therapeutic contexts where traditional inhibitors are ineffective, as it allows for selective modulation of protein levels associated with various diseases, including cancer and neurodegenerative disorders .

The synthesis of E3 ligase Ligand-Linker Conjugate 40 typically follows these steps:

  • Preparation of Ligands: Individual ligands are synthesized through standard organic chemistry techniques such as amide bond formation and esterification.
  • Linker Attachment: The linker, often a flexible moiety like polyethylene glycol, is attached to the ligand via coupling reactions.
  • Purification: The final product is purified using techniques such as column chromatography and recrystallization to ensure high purity and yield .

E3 ligase Ligand-Linker Conjugate 40 has several applications in biomedical research and drug development:

  • Targeted Protein Degradation: It is primarily used in developing PROTACs that selectively degrade proteins implicated in various diseases.
  • Drug Discovery: The compound serves as a tool for understanding protein interactions and pathways, aiding in the identification of new therapeutic targets.
  • Biological Research: It facilitates studies on protein function and regulation by allowing researchers to modulate protein levels in cellular systems .

Interaction studies for E3 ligase Ligand-Linker Conjugate 40 focus on its binding affinity with E3 ubiquitin ligases and target proteins. Techniques such as surface plasmon resonance or fluorescence resonance energy transfer are employed to quantitatively characterize these interactions. Understanding these interactions is crucial for optimizing PROTAC design and enhancing their efficacy in inducing targeted protein degradation.

E3 ligase Ligand-Linker Conjugate 40 shares structural and functional similarities with other compounds in the PROTAC class. Below is a comparison highlighting its uniqueness:

Compound NameKey FeaturesUnique Aspects
E3 Ligase Ligand-Linker Conjugate 12Targets specific E3 ligases like CereblonDifferent ligand specificity affects target range
E3 Ligase Ligand-Linker Conjugate 71Utilizes various E3 ligases for targeted degradationVariability in linker composition impacts efficacy
E3 Ligase Ligand-Linker Conjugate 91Incorporates (S,R,S)-AHPC for recruitment of VHLSpecificity towards von Hippel-Lindau proteins
cIAP1 Ligand-Linker ConjugatesFocuses on IAP ligands for different E3sDifferent mechanisms of action compared to cIAP1

E3 ligase Ligand-Linker Conjugate 40 stands out due to its specific design tailored for optimal interaction with cIAP, combined with versatile linker options that enhance its application in PROTAC technology .

XLogP3

0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

723.37780361 g/mol

Monoisotopic Mass

723.37780361 g/mol

Heavy Atom Count

51

Dates

Modify: 2024-08-10

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